N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrazolamine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine has found applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with serotonin and dopamine receptors, influencing neurotransmitter release and signaling.
Pathways Involved: It modulates the activity of the serotonin 5-HT2A and 5-HT2C receptors, leading to alterations in neurotransmission and potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:
N-(2-Methoxybenzyl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole nitrogen, resulting in different chemical and biological properties.
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine: The position of the amine group on the pyrazole ring is different, leading to variations in reactivity and applications.
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H16ClN3O |
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Molecular Weight |
253.73 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2;/h3-6,8-9,13H,7H2,1-2H3;1H |
InChI Key |
JNDUNUJKWLVTQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
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